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Compound of Interest

Compound Name:
1,2-Dimethoxy-3,4-

dimethylbenzene

CAS No.: 248252-69-9

Cat. No.: B104197

Get Quote

Executive Summary
Veratrole (1,2-dimethoxybenzene) serves as a versatile electron-rich scaffold in organic

electronics and medicinal chemistry. The introduction of methyl groups onto the veratrole core

fundamentally alters its reactivity through two competing mechanisms: inductive electron

donation and steric inhibition of resonance (SIR).

4,5-Dimethylveratrole: Exhibits enhanced electron density and metabolic stability. The methyl

groups at the 4 and 5 positions block the primary sites of anodic coupling, making this

isomer an ideal candidate for stable redox shuttles in lithium-ion batteries.

3,6-Dimethylveratrole: Demonstrates the "Ortho Effect." Methyl groups flanking the methoxy

substituents force the C–O bonds out of planarity, decoupling the oxygen lone pairs from the

aromatic

-system. This raises the oxidation potential and alters UV-Vis absorption profiles.
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Structural & Electronic Fundamentals
The Hammett vs. Steric Conflict
The electronic behavior of dimethyl veratroles is dictated by the position of the methyl groups

relative to the methoxy donors.
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Visualization of Electronic Effects
The following diagram illustrates the divergent electronic pathways caused by substitution

patterns.
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Figure 1: Divergent electronic consequences of 4,5- vs 3,6-dimethyl substitution on the

veratrole core.

Electrochemical Behavior & Redox Applications[1]
[2][3][4][5][6][7][8]
Anodic Stability and Polymerization
Unsubstituted veratrole undergoes anodic oxidation to form a radical cation, which rapidly

couples at the para positions (4,4') to form hexamethoxytriphenylene or insoluble polyveratrole

films [1].

4,5-Dimethylveratrole: The methyl groups block the reactive 4 and 5 positions.

Result: The radical cation cannot easily couple/polymerize.

Application: This chemical reversibility makes it a superior Redox Shuttle for overcharge

protection in high-voltage Li-ion batteries (3.8 V – 4.2 V window) [2].

Oxidation Mechanism
The oxidation follows an E-C-E (Electron transfer - Chemical step - Electron transfer)

mechanism, but the "C" step is inhibited in the 4,5-dimethyl derivative.

Oxidation:

Stabilization: The 4,5-methyl groups stabilize the cation via hyperconjugation.

Reversibility: Unlike veratrole,
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does not dimerize; it can be reduced back to

at the cathode.

Experimental Protocol: Synthesis of 4,5-
Dimethylveratrole
This protocol utilizes a standard Williamson ether synthesis adapted for high purity and yield,

essential for electrochemical grade materials.

Target: 1,2-dimethoxy-4,5-dimethylbenzene Precursor: 4,5-Dimethylcatechol (4,5-dimethyl-1,2-

dihydroxybenzene)

Reagents & Equipment[4][8]
Substrate: 4,5-Dimethylcatechol (10 mmol, 1.38 g)

Methylating Agent: Iodomethane (MeI) (25 mmol, 1.56 mL) [Caution: Carcinogen]

Base: Potassium Carbonate (

), anhydrous (25 mmol, 3.45 g)

Solvent: Acetone (HPLC grade, 50 mL)

Atmosphere: Nitrogen or Argon balloon

Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

Step-by-Step Methodology
Preparation: Flame-dry the glassware and cool under

flow to remove moisture (water competes with the phenol for the alkyl halide).

Deprotonation: Charge the flask with 4,5-dimethylcatechol,

, and acetone. Stir vigorously at room temperature for 15 minutes. The solution will darken
as phenolate anions form.
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Alkylation: Add Iodomethane dropwise via syringe.

Note: A slight excess (2.5 eq) is used to ensure complete methylation of both hydroxyl

groups.

Reflux: Heat the mixture to mild reflux (

) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting catechol spot (

) should disappear, replaced by the non-polar product (

).

Workup:

Filter off the solid inorganic salts (

, unreacted

).

Rotary evaporate the acetone filtrate to yield a crude oil/solid.

Dissolve residue in

(30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenolic species.

Wash with Brine, dry over

, and concentrate.

Purification: Recrystallize from Hexane or sublime under vacuum for battery-grade purity

(>99.5%).

Metabolic Stability in Drug Development[9]
In medicinal chemistry, the veratrole moiety is susceptible to O-demethylation by Cytochrome

P450 isozymes (primarily CYP2D6 and CYP3A4) [3].

The "Metabolic Soft Spot"
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CYP450 enzymes typically oxidize electron-rich aromatic rings at the para position or facilitate

O-dealkylation.

Blocking Strategy: Introducing methyl groups at the 4 and 5 positions (para to the methoxy

groups) sterically hinders the approach of the heme-iron center of CYP450.

Electronic Deactivation: While the ring is more electron-rich, the steric bulk prevents the

specific "face-on" binding required for enzymatic oxidation, extending the half-life (

) of the pharmacophore.
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Figure 2: Mechanism of metabolic stabilization via 4,5-dimethyl substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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